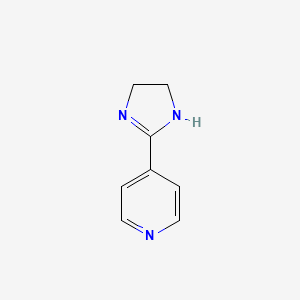

4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Description

Overview of Imidazoline (B1206853) and Pyridine (B92270) Heterocycles in Medicinal Chemistry

The imidazoline and pyridine rings are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in potent, biologically active compounds.

The imidazoline ring, a five-membered heterocycle with two nitrogen atoms, is a key component in a range of pharmaceuticals. researchgate.net Historically, imidazoline-containing drugs were primarily known for their effects on adrenergic and imidazoline receptors, leading to their use as antihypertensive agents. researchgate.net However, recent research has unveiled a much broader spectrum of biological activities for the imidazoline scaffold, including anti-inflammatory, anticancer, and neuroprotective properties. researchgate.net The 2-imidazoline group, in particular, is noted for its presence in numerous drugs. researchgate.net The basicity and ability of the imidazoline ring to participate in hydrogen bonding are crucial to its biological activity. researchgate.net

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent heterocyclic motifs in FDA-approved drugs. nih.gov Its prevalence is attributed to its ability to enhance the aqueous solubility of molecules, its role as a bioisostere for other aromatic rings, and its capacity to form hydrogen bonds with biological targets. nih.gov Pyridine-containing compounds exhibit a vast array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. mdpi.comnih.gov The nitrogen atom in the pyridine ring can significantly influence the molecule's polarity and binding interactions with enzymes and receptors. nih.gov

Significance of the 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine Scaffold in Drug Discovery

The combination of the imidazoline and pyridine rings into the singular scaffold of this compound creates a molecule with amplified potential in drug discovery. This hybrid structure is not merely the sum of its parts; the specific linkage and orientation of the two rings can lead to novel pharmacological profiles and enhanced biological activities.

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical framework. Research has highlighted the importance of this structural motif in developing agents with antihypertensive, antihyperglycemic, antidepressant, antihypercholesterolemic, and anti-inflammatory properties. researchgate.net

Recent studies have explored the anticancer potential of related imidazo[4,5-b]pyridine structures, which share a similar core. For instance, certain derivatives have shown potent antiproliferative activity against various cancer cell lines. One study reported on amidino-substituted imidazo[4,5-b]pyridines, with some compounds exhibiting strong and selective activity against colon carcinoma cell lines in the sub-micromolar range. nih.gov Another study highlighted the fungicidal properties of novel 1H-imidazo[4,5-b]pyridine derivatives. researchgate.net

The significance of this scaffold also lies in its synthetic accessibility, allowing for the creation of diverse libraries of compounds for biological screening. The ability to modify both the pyridine and imidazoline portions of the molecule provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The investigation of quantitative structure-activity relationships (QSAR) for related imidazole-pyridine scaffolds further underscores the systematic approach being taken to harness the full therapeutic potential of this chemical class. nih.gov

The following table provides a summary of the biological activities reported for derivatives of the this compound scaffold and related structures.

| Compound Class | Biological Activity | Research Findings |

| Imidazoline Derivatives | Antihypertensive, Antihyperglycemic, Antidepressant, Antihypercholesterolemic, Anti-inflammatory | Imidazoline derivatives are recognized for a wide range of pharmacological activities. researchgate.net |

| Amidino-Substituted Imidazo[4,5-b]pyridines | Antiproliferative (Anticancer) | A derivative with a 2-imidazolinyl amidino group showed an IC50 of 0.7 μM against a colon carcinoma cell line. nih.gov |

| Amidino-Substituted Imidazo[4,5-b]pyridines | Antiviral | A bromo-substituted derivative showed moderate activity against respiratory syncytial virus (RSV) with an EC50 of 21 μM. nih.gov |

| 1H-Imidazo[4,5-b]pyridine Derivatives | Fungicidal | A specific derivative displayed an EC50 value of 4.00 mg/L against Puccinia polysora. researchgate.net |

| Imidazo[4,5-b]pyridine Derivatives | Anticancer (CDK9 Inhibition) | A lead compound demonstrated potent inhibition of CDK9 and induced apoptosis in cancer cells. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJNDHSPXOXMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457155 | |

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21381-61-3 | |

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine and its Derivatives

The creation of the this compound scaffold and its derivatives primarily relies on building the 2-imidazoline ring from appropriate precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are the most conventional and widely employed methods for synthesizing 2-imidazolines. researchgate.net These reactions typically involve the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a carboxylic acid derivative. For the specific synthesis of this compound, derivatives of isonicotinic acid are used as the starting material. The reaction can proceed from various functional groups, including nitriles, esters, or aldehydes, each with specific conditions. researchgate.netchemicalbook.com

The reaction between a pyridine-4-carboximidate (formed from the corresponding nitrile) and ethylenediamine is a classic example of the Pinner reaction, leading to the formation of the imidazoline (B1206853) ring. Alternatively, direct condensation with isonicotinaldehyde in the presence of an oxidizing agent also yields the desired product. chemicalbook.comorganic-chemistry.org

| Starting Pyridine (B92270) Derivative | Reagent | Typical Conditions | Product |

| Pyridine-4-carbonitrile | Ethylenediamine | High temperature, acid catalysis | This compound |

| Methyl isonicotinate | Ethylenediamine | Heat, often with a catalyst | This compound |

| Isonicotinaldehyde | Ethylenediamine | Oxidizing agent (e.g., I2/K2CO3) | This compound |

Nucleophilic Attack Strategies

The core mechanism of imidazoline ring formation is a sequence of nucleophilic attacks. The synthesis begins with the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon of the pyridine-4-carbonyl derivative (e.g., the nitrile or ester carbon). This initial attack forms an intermediate amidine or a related species. A subsequent intramolecular nucleophilic attack by the second amino group on the newly formed functionality, followed by the elimination of a small molecule (like water or ammonia), results in the cyclization that forms the five-membered dihydroimidazole (B8729859) ring.

For instance, when starting with N-(pyridin-2-yl)imidates, a facile conversion to 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole can be achieved by reaction with ethylenediamine at room temperature. mdpi.com This highlights a strategy where a pre-formed imidate serves as a highly reactive intermediate for nucleophilic attack by the diamine. mdpi.com

Synthesis of Intermediates for Derivative Preparation

The preparation of derivatives of this compound often requires specifically synthesized intermediates. The primary starting materials are ethylenediamine and a derivative of isonicotinic acid. researchgate.netnih.gov For substituted analogs, one can use either substituted ethylenediamines or substituted pyridine precursors.

N-substituted ethylenediamines are key intermediates for creating N-substituted imidazolines. nih.gov Similarly, substituted pyridine-4-carboxylic acids or their derivatives can be prepared through established pyridine chemistry to introduce substituents onto the pyridine ring of the final compound. For example, N-(pyridin-2-yl)iminonitriles can be synthesized via a heterogeneous catalytic process using Al2O3 and subsequently converted to N-(pyridin-2-yl)imidates, which are direct precursors for imidazoline synthesis. mdpi.com

Regioselective Synthesis Approaches

Regioselectivity becomes crucial when using unsymmetrically substituted ethylenediamines, as this can lead to the formation of two different regioisomeric products. The outcome of the reaction can often be controlled by the reaction conditions and the nature of the substituents. For instance, base-controlled regioselective synthesis has been demonstrated in the formation of other heterocyclic systems like 2-imino thiazolines and 2-thioxoimidazolin-4-ones, where the choice of base dictates the reaction pathway.

In the context of imidazo[4,5-c] and [4,5-b]pyridines, alkylation under basic conditions (K2CO3 in DMF) has been shown to predominantly yield specific N-regioisomers. nih.gov While not directly on the target molecule, these principles of controlling substitution patterns are fundamental in heterocyclic chemistry. DFT calculations have also been employed to understand the regioselectivity in the functionalization of pyridine rings, indicating that reaction pathways can be directed by the electronic properties of intermediates. researchgate.net

Catalytic Methods in Synthesis

Various catalytic systems have been developed to improve the efficiency, yield, and conditions of 2-imidazoline synthesis. These methods can be broadly categorized into metal-catalyzed, acid/base-catalyzed, and organocatalytic approaches.

Metal Catalysts : Copper (Cu) and Palladium (Pd) catalysts are used in modern synthetic routes. For example, Cu(OAc)2 can catalyze the amination of N-alkylamidines to form dihydroimidazoles. organic-chemistry.org Palladium-catalyzed cyclization of certain amines can also yield polysubstituted 2-imidazoline derivatives. organic-chemistry.org Cadmium(II) has been used to mediate the asymmetric coupling of pyridine-containing precursors to form tetra-(2-pyridine)-substituted imidazolidines. rsc.orgnih.gov

Iodine and other non-metal catalysts : Molecular iodine (I2) in the presence of a base like potassium carbonate is an effective system for the synthesis of 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org Other systems include the use of tert-butyl hypochlorite (B82951) or hydrogen peroxide with sodium iodide. chemicalbook.comorganic-chemistry.org

Acid/Base Catalysis : Traditional cyclocondensation reactions often require acid catalysts to activate the carbonyl or nitrile group. researchgate.net More recently, bases like cesium carbonate have been shown to efficiently catalyze the formation of N-(pyridin-2-yl)imidates from iminonitriles under mild, ambient conditions. mdpi.com

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Metal Catalyst | Cu(OAc)2, Pd complexes, CdCl2 | C-N bond formation, Cyclization | organic-chemistry.org, rsc.org |

| Non-Metal Halogen | I2 / K2CO3 | Oxidative Cyclization | organic-chemistry.org |

| Acid Catalyst | p-TsOH | Condensation | nih.gov |

| Base Catalyst | Cs2CO3 | Imidate formation | mdpi.com |

Derivatization Strategies of the this compound Core

Once the core structure is synthesized, it can be further modified to create a library of derivatives. The primary sites for derivatization are the nitrogen atoms of the imidazoline ring.

N-Alkylation and N-Acylation : The secondary amine in the imidazoline ring can be readily alkylated or acylated. Alkylation can be achieved by reacting the imidazoline with alkyl halides to form N-alkyl derivatives. chemicalbook.com Acylation with acyl chlorides or anhydrides introduces an acyl group, typically at the N1 position. This has been demonstrated in related aminoimidazole systems where reactions with acetic anhydride (B1165640) yield N-acetyl derivatives. rsc.org

Ring-Opening Reactions : The imidazoline ring can be opened under certain conditions. For example, acid or base hydrolysis can cleave the ring to yield the corresponding diamine. chemicalbook.com Treatment with aroyl or sulfonyl chlorides can also lead to ring-opened N,N'-disubstituted ethylenediamines. chemicalbook.com

Dehydrogenation : The 4,5-dihydro-1H-imidazole ring can be oxidized to form the corresponding aromatic imidazole (B134444). This transformation creates 2-(pyridin-4-yl)-1H-imidazole. This dehydrogenation can be accomplished using various oxidizing agents, such as (diacetoxyiodo)benzene (B116549). organic-chemistry.org

| Derivatization Type | Reagent(s) | Resulting Structure |

| N-Alkylation | Alkyl Halide (R-X) | 1-Alkyl-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine |

| N-Acylation | Acyl Chloride (RCOCl) | 1-Acyl-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine |

| Dehydrogenation | (Diacetoxyiodo)benzene | 2-(Pyridin-4-yl)-1H-imidazole |

| Ring Opening | Conc. HCl, heat | Isonicotinic acid and Ethylenediamine |

Functionalization at the Pyridine Ring

The pyridine ring of this compound is susceptible to various functionalization reactions, characteristic of electron-deficient aromatic systems. However, direct electrophilic and nucleophilic substitution on the unsubstituted parent compound is not extensively documented in the reviewed literature, with many functionalizations occurring on related fused systems like imidazo[1,2-a]pyridines.

Generally, pyridine and its derivatives undergo electrophilic aromatic substitution at the 3- and 5-positions, albeit under harsh conditions due to the deactivating effect of the nitrogen atom. Reactions such as nitration and halogenation typically require strong acids and high temperatures. For instance, the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives yields 5-nitro- and 5,6-dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating the feasibility of introducing substituents onto the pyridine ring of a related fused system. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is more facile, particularly at the 2- and 4-positions, especially when a good leaving group is present. The C2 amination of imidazo[4,5-b]pyridines has been achieved through C2 halogenation followed by SNAr with primary and secondary amines, showcasing a regioselective approach to functionalize the pyridine moiety within a fused system. nih.gov

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the C-H functionalization of pyridine derivatives. For instance, the intramolecular C–H arylation of 2-quinolinecarboxyamide derivatives bearing a bromo-substituted N-aryl moiety, catalyzed by palladium, leads to the formation of fused polycyclic systems. beilstein-journals.org While not directly on the target molecule, this illustrates a potential strategy for the C-H functionalization of the pyridine ring in this compound.

Modifications of the Dihydroimidazole Moiety

The dihydroimidazole ring offers several sites for chemical modification, including the nitrogen atoms and the C4-C5 carbon-carbon bond.

N-Alkylation and N-Acylation: The secondary amine within the dihydroimidazole ring is readily alkylated or acylated. For example, N-alkylation of various imidazopyridines has been achieved using alkyl halides in the presence of a base like potassium carbonate in DMF. organic-chemistry.org Similarly, the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine with acyl and sulfonyl chlorides leads to the formation of the corresponding N-acylated and N-sulfonylated derivatives on the dihydroimidazole ring. nih.gov

Dehydrogenation: The dihydroimidazole ring can be oxidized to the corresponding imidazole. This aromatization can be achieved using various oxidizing agents. For instance, 2-imidazolines can be smoothly oxidized to imidazoles using (diacetoxyiodo)benzene at room temperature. organic-chemistry.org Another method involves dehydrogenation using metal catalysts such as palladium or platinum. chemicalbook.com

Ring Expansion and Transformation: Under certain conditions, the dihydroimidazole ring can undergo rearrangement and expansion. For example, the pyrolysis of 1-acyl-4,5-diamino-4,5-dihydroimidazoles in refluxing xylene results in the formation of 2,4-disubstituted-5,6-diaminopyrimidines, demonstrating a novel ring expansion to a six-membered heterocycle. acs.org Furthermore, a facile rearrangement of N-(hetero)aryl 2-imidazolines into imidazo[4,5-b]pyridines and benzimidazoles has been observed under Bechamp reduction conditions. organic-chemistry.org

Synthesis of Fused-Ring Systems Incorporating the Core

The this compound scaffold serves as a valuable precursor for the synthesis of various fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. These bicyclic structures are of significant interest due to their prevalence in medicinally important compounds.

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. This reaction, known as the Tschitschibabin reaction, proceeds via nucleophilic substitution of the halogen by the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration. A variety of catalysts, including iodine, copper salts, and palladium complexes, have been employed to facilitate this transformation under milder conditions. mdpi.comnanobioletters.comorganic-chemistry.org For instance, a copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins with air as the oxidant. nih.gov

Another approach involves the reaction of 2-aminopyridines with acetophenones under aerobic oxidative conditions catalyzed by copper(I) iodide. nih.gov Furthermore, a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene provides an efficient route to 3-arylimidazo[1,2-a]pyridines. nih.gov

The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine, is another powerful tool for the one-pot synthesis of substituted imidazo[1,2-a]pyridines. mdpi.com This methodology allows for the rapid generation of a library of diverse imidazo[1,2-a]pyridine (B132010) derivatives.

Formation of Hybrid Compounds with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively applied to the this compound core to generate novel compounds with potentially enhanced or synergistic biological activities.

Coumarin (B35378) Hybrids: Coumarin-containing hybrids have been synthesized by linking the coumarin scaffold to the imidazo[1,2-a]pyridine system, which can be derived from the this compound core. For example, a series of imidazo[1,2-a]pyridine-coumarin hybrids have been developed using the Groebke–Blackburn–Bienaymé multicomponent reaction, combining 3-formyl-4-hydroxycoumarin, a 2-aminopyridine, and an isocyanide. researchgate.net Another approach involves the synthesis of coumarinyl-pyridine hybrids from coumarin-chalcone precursors. gavinpublishers.com

Triazole Hybrids: The 1,2,4-triazole (B32235) moiety, another important pharmacophore, has been incorporated into hybrid structures with imidazole-containing scaffolds. For instance, a multi-step reaction protocol starting from 4-amino-1,2,4-triazole (B31798) has been used to synthesize novel derivatives containing an imidazole ring. chemmethod.com

Phthalazine (B143731) Hybrids: A novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, was synthesized and subsequently converted into a series of di-substituted sulfonamide derivatives. This demonstrates the successful fusion of the dihydroimidazole and phthalazine cores. researchgate.net

Thiazole Hybrids: The synthesis of thiazole-containing hybrids has also been explored. For example, palladium-catalyzed cross-coupling reactions have been utilized to create novel conjugates of quinazolinylphenyl-1,3,4-thiadiazole. mdpi.com While not directly involving the this compound core, this methodology highlights a potential strategy for the synthesis of such hybrids.

Advanced Spectroscopic and Structural Characterization

Single Crystal X-ray Diffraction Analysis of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine and Derivatives

Single crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement of a crystalline solid. While crystallographic data for this compound itself is not prominently available in the surveyed literature, extensive analysis has been performed on its constitutional isomer, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine , and other derivatives. This information offers valuable insights into the likely structural characteristics of the title compound.

The conformation of these molecules is largely defined by the spatial relationship between the pyridine (B92270) and the dihydroimidazole (B8729859) (imidazoline) rings.

In the case of the isomer 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine , the molecule is nearly planar. researchgate.net The pyridine and imidazoline (B1206853) rings are slightly twisted relative to each other, subtending a dihedral angle of 7.96 (15)°. researchgate.net This minimal twist indicates a significant degree of conjugation between the two heterocyclic systems.

Analysis of more complex derivatives reveals a wider range of conformations depending on the substituents. For instance, in the cation of 2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium 4-aminobenzoate , where a phenyl ring acts as a spacer, the benzene (B151609) ring's dihedral angles with the imidazole (B134444) and imidazolinium rings are 30.51 (9)° and 25.64 (9)°, respectively. researchgate.net In another derivative, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine , the imidazole ring forms dihedral angles of 28.2 (1)° with the pyridine ring and 36.60 (9)° with the 4-fluorophenyl ring. nih.gov

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | Pyridine | Imidazoline | 7.96 (15) | researchgate.net |

| 2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium Cation | Benzene | Imidazole | 30.51 (9) | researchgate.net |

| Benzene | Imidazolinium | 25.64 (9) | ||

| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | Imidazole | Pyridine | 28.2 (1) | nih.gov |

| Imidazole | 4-Fluorophenyl | 36.60 (9) |

The supramolecular architecture of these compounds in the solid state is governed by a network of non-covalent interactions.

Hydrogen Bonding: In the crystal structure of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine , adjacent molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains that extend along the crystallographic a-axis. researchgate.net Similarly, N—H···N hydrogen bonds are observed in derivatives like 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine , also resulting in infinite chains. nih.gov In more complex salts, such as 2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium 4-aminobenzoate , both N—H···O and N—H···N interactions contribute to a three-dimensional network. researchgate.net

π-π Interactions: These interactions are crucial for stabilizing the crystal lattice. For the 2-pyridyl isomer, π-π stacking is observed with a centroid-to-centroid distance of 3.853 Å between the pyridine and imidazoline rings of neighboring molecules. researchgate.net

C-H···π Interactions: The crystal structure of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine is further stabilized by C-H···π interactions. researchgate.net An intramolecular C-H···N interaction is also noted, where a hydrogen atom on the imidazoline ring is in close proximity to the pyridine nitrogen atom (H···N distance of 2.70 Å), a distance shorter than the sum of their van der Waals radii. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectrum of this compound is dominated by contributions from the pyridine ring, the dihydroimidazole ring, and the C-N and N-H bonds.

N-H Vibrations: The N-H stretching vibration of the secondary amine in the dihydroimidazole ring is expected to appear as a moderate to strong band in the FT-IR spectrum, typically in the range of 3350-3250 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the -CH₂-CH₂- group of the dihydroimidazole ring will appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Vibrations: The C=N stretching vibration of the imidazoline ring and the C=C and C=N ring stretching vibrations of the pyridine ring are expected to produce strong bands in the 1650-1450 cm⁻¹ region.

CH₂ Bending: The scissoring vibration of the CH₂ groups in the dihydroimidazole ring typically appears around 1470-1440 cm⁻¹.

Ring Vibrations: Pyridine ring breathing and trigonal bending modes are expected in the 1050-990 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations associated with the dihydroimidazole ring are typically found in the 1350-1200 cm⁻¹ range.

| Vibrational Mode | Functional Group/Moiety | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | Imidazoline N-H | 3350 - 3250 |

| C-H stretch (aromatic) | Pyridine C-H | 3100 - 3000 |

| C-H stretch (aliphatic) | Imidazoline -CH₂- | 3000 - 2850 |

| C=N stretch | Imidazoline C=N | 1650 - 1600 |

| C=C / C=N ring stretch | Pyridine Ring | 1600 - 1450 |

| CH₂ bend (scissoring) | Imidazoline -CH₂- | 1470 - 1440 |

| C-N stretch | Imidazoline C-N | 1350 - 1200 |

| Ring breathing | Pyridine Ring | 1050 - 990 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted chemical shifts for this compound can be inferred from standard values for pyridine and imidazoline systems.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine and dihydroimidazole protons.

Pyridine Protons: The four protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the attached imidazoline group, the protons ortho to the pyridine nitrogen (H-2' and H-6') would be expected to be the most deshielded. The protons ortho to the substituent (H-3' and H-5') would appear as a doublet, while the protons meta to the substituent (H-2' and H-6') would also appear as a doublet, creating a characteristic AA'BB' or AX system.

Dihydroimidazole Protons: The four protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) in the dihydroimidazole ring are chemically equivalent and are expected to produce a single singlet in the aliphatic region, likely around δ 3.5-4.5 ppm. The N-H proton of the imidazoline ring would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the δ 5.0-7.0 ppm range or higher.

| Proton Assignment | Moiety | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| H-2', H-6' | Pyridine | 8.5 - 8.8 | Doublet (d) |

| H-3', H-5' | Pyridine | 7.8 - 8.1 | Doublet (d) |

| N-H | Imidazoline | 5.0 - 7.0 (variable) | Broad Singlet (br s) |

| H-4, H-5 (-CH₂-CH₂-) | Imidazoline | 3.5 - 4.5 | Singlet (s) |

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms.

Pyridine Carbons: The pyridine ring will show three signals. The carbon atom attached to the imidazoline group (C-4') would be a quaternary carbon with a shift around δ 145-150 ppm. The carbons ortho to the nitrogen (C-2' and C-6') are expected around δ 150-155 ppm, while the carbons meta to the nitrogen (C-3' and C-5') would appear further upfield, around δ 120-125 ppm.

Dihydroimidazole Carbons: The most deshielded carbon in the molecule is expected to be the sp²-hybridized carbon of the C=N bond (C-2), with a predicted chemical shift in the range of δ 160-165 ppm. The two equivalent sp³-hybridized carbons of the ethylene bridge (C-4 and C-5) are expected to have a signal in the aliphatic region, around δ 45-55 ppm.

| Carbon Assignment | Moiety | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | Imidazoline (C=N) | 160 - 165 |

| C-2', C-6' | Pyridine | 150 - 155 |

| C-4' | Pyridine (C-subst.) | 145 - 150 |

| C-3', C-5' | Pyridine | 120 - 125 |

| C-4, C-5 | Imidazoline (-CH₂-CH₂-) | 45 - 55 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. niscair.res.in DFT methods, particularly those employing hybrid functionals like B3LYP, offer a balance of accuracy and computational cost for studying organic molecules. niscair.res.inirjweb.com

Geometry Optimization

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine, this would involve calculating bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not published, a study on its isomer, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, revealed that the pyridine (B92270) and imidazoline (B1206853) rings are nearly coplanar, with a slight twist between them. researchgate.net A similar planarity would be expected for the 4-substituted isomer, though the exact dihedral angle between the two rings would be a key output of the optimization.

Hypothetical Optimized Geometry Parameters Below is a representative table illustrating the type of data that would be generated from a geometry optimization calculation. The values are hypothetical and based on general knowledge of similar chemical structures.

| Parameter | Value |

|---|---|

| C-N (imidazoline) Bond Length | ~1.35 Å |

| C=N (imidazoline) Bond Length | ~1.30 Å |

| C-C (pyridine) Bond Length | ~1.39 Å |

| C-N (pyridine) Bond Length | ~1.34 Å |

| Pyridine-Imidazoline Dihedral Angle | 5-15° |

Electronic Properties (HOMO-LUMO Analysis, Charge Distribution, Dipole Moment)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the C=N bond of the imidazoline ring. The precise energy values and the HOMO-LUMO gap would be determined by DFT calculations.

Hypothetical Electronic Properties This table presents the kind of data a DFT calculation would provide for the electronic properties.

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 3.5 D |

Thermodynamic Parameters

DFT calculations can also predict various thermodynamic parameters, such as the standard enthalpy, Gibbs free energy, and entropy of the molecule. orientjchem.org These values are important for understanding the stability of the molecule and the spontaneity of reactions in which it participates. A negative Gibbs free energy of formation would indicate that the molecule is stable. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of both the pyridine and imidazoline rings, indicating these are the most likely sites for protonation and hydrogen bonding. researchgate.netresearchgate.net The hydrogen atoms, particularly those on the imidazoline ring, would exhibit positive potential (blue).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability. nih.gov In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of adjacent bonds. These interactions, measured by the second-order perturbation energy (E(2)), indicate the strength of the electronic delocalization.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govlas.ac.cn It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a biological target, such as a protein receptor. las.ac.cnresearchgate.net

A docking study would involve placing the optimized structure of this compound into the binding pocket of a target receptor and calculating a docking score, which estimates the binding affinity. The analysis would also reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov Given the presence of hydrogen bond donors (N-H) and acceptors (pyridine and imidazoline nitrogens), this molecule would be expected to form strong hydrogen bonding interactions with amino acid residues in a receptor's active site.

Hypothetical Docking Results The following table illustrates the type of information that would be obtained from a molecular docking study.

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Example Kinase | -8.5 | ASP123, LYS45, TYR88 | Hydrogen Bond, Hydrophobic |

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound, a molecule characterized by the linkage of a pyridine ring and a 4,5-dihydro-1H-imidazole (imidazoline) ring, is primarily defined by the rotational freedom around the single bond connecting the two heterocyclic systems. Understanding the conformational preferences and the energy barriers associated with this rotation is crucial for elucidating the molecule's three-dimensional structure and its potential interactions in various chemical and biological environments. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools to explore these aspects by mapping the potential energy surface (PES) as a function of key dihedral angles.

A potential energy surface is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. For this compound, the most significant conformational variable is the torsion or dihedral angle defined by the atoms forming the bond between the pyridine and dihydroimidazole (B8729859) rings. By systematically varying this angle and calculating the corresponding single-point energies, a one-dimensional potential energy scan can be generated. The minima on this curve correspond to stable, low-energy conformers, while the maxima represent transition states, the energy of which defines the rotational barrier between conformers.

While detailed computational studies specifically for this compound are not extensively available in the public domain, valuable insights can be drawn from crystallographic and computational data of closely related structures. For instance, the isomeric compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, has been studied, and its solid-state conformation provides a tangible example of the interplay of forces governing the molecular geometry. In a crystallographic study of this isomer, the pyridine and dihydroimidazole rings were found to be slightly twisted relative to each other, with a measured dihedral angle of 7.96(15)°. nih.govnih.gov This deviation from planarity, albeit small, suggests that even in the absence of significant steric hindrance, a completely flat conformation may not be the most stable arrangement.

The potential energy surface of this compound is expected to exhibit two primary energy minima corresponding to planar or near-planar arrangements of the two rings, which would maximize π-system conjugation. However, steric interactions between the ortho-hydrogens of the pyridine ring and the hydrogens on the dihydroimidazole ring can lead to a slightly twisted, lower-energy conformation. The rotational barrier between these conformers would be influenced by the extent of this steric clash at the transition state, which is likely a conformation where the rings are perpendicular to each other.

Further illustrating the conformational behavior of such linked heterocyclic systems, a study on 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium revealed dihedral angles of 30.51(9)° and 25.64(9)° between a central phenyl ring and the two attached dihydroimidazole rings. researchgate.net This indicates that significant twisting can occur to alleviate steric strain while balancing electronic effects.

The following tables present hypothetical and comparative data to illustrate the type of information that a detailed conformational analysis of this compound would yield, based on findings for analogous compounds.

Table 1: Key Dihedral Angles in Related Pyridinyl-Imidazoline Systems

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Method |

| 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | Pyridine | Dihydroimidazole | 7.96 | X-ray Crystallography |

| 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium | Phenyl | Dihydroimidazole 1 | 30.51 | X-ray Crystallography |

| 2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium | Phenyl | Dihydroimidazole 2 | 25.64 | X-ray Crystallography |

This table is generated for illustrative purposes based on published data for related compounds.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Note |

| Global Minimum | ~10-20 | 0.0 | Twisted conformation to minimize steric interactions |

| Planar Conformation | 0 | 0.5 - 1.5 | Slight steric strain between ring hydrogens |

| Transition State | 90 | 3.0 - 5.0 | Perpendicular arrangement, maximum steric clash |

This table presents a hypothetical energy profile based on general principles of conformational analysis and data from analogous structures.

A comprehensive theoretical investigation would involve optimizing the geometry of the stable conformers and the transition states using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d,p)) and then performing frequency calculations to confirm their nature as minima or first-order saddle points on the potential energy surface. Such studies would provide precise energy differences and rotational barriers, offering a complete picture of the conformational dynamics of this compound.

Pharmacological and Biological Activity Profiling

Investigation of Biological Targets and Mechanisms of Action

Research into derivatives of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine has identified several critical biological targets. The activity of these compounds is largely attributed to their ability to bind to specific receptors and inhibit key enzymes involved in various pathological processes.

The dihydroimidazoline and pyridine (B92270) components are crucial for the interaction with several important receptor systems in the central nervous system and peripheral tissues.

Imidazoline (B1206853) Receptors: Imidazoline derivatives are recognized for their significant pharmacological activities, including antihypertensive and antidepressant effects, which are often mediated through imidazoline receptors (I-Rs). researchgate.net These receptors are divided into subtypes, primarily I₁ and I₂. The I₁ receptor is implicated in the central control of blood pressure, and ligands like rilmenidine (B1679337) exert their hypotensive effects through this pathway. kup.at The I₂-imidazoline receptor (I₂R) is associated with conditions such as depression and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Specific dihydroimidazole (B8729859) derivatives have been developed that show high and selective affinity for I₂R, highlighting their potential as research tools and therapeutic leads for neurological disorders. nih.gov

Neuropeptide Y Y5 Receptor: The Neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, is a key regulator of appetite and energy balance. Pharmacological data indicate that the stimulatory effect of NPY on appetite is transduced by the G-protein-coupled NPY Y5 receptor. nih.gov Derivatives containing the pyridine-imidazole core have been developed as potent and selective antagonists of the human NPY Y5 receptor, showing potential for the treatment of obesity.

GABAᴀ Receptor: The γ-aminobutyric acid type A (GABAᴀ) receptor is a major inhibitory neurotransmitter receptor in the brain and a target for many clinically important drugs. The imidazopyridine scaffold, a fused analogue of dihydro-imidazolyl-pyridine, is a well-established modulator of GABAᴀ receptors. nih.gov Compounds with an imidazo[1,2-a]pyridine (B132010) core, as well as related structures, are known to act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the receptor. nih.govnih.gov Some derivatives show selectivity for specific α-subunits of the GABAᴀ receptor; for instance, targeting the α5-containing subtype is being explored for enhancing cognitive function. mdpi.com The development of avermectin-imidazo[1,2-a]pyridine hybrids has produced compounds with high potency for binding to GABAᴀ receptors, suggesting their potential use in treating neurological disorders. nih.gov

Interactive Table: Receptor Interaction Data for Imidazopyridine and Imidazoline Derivatives

| Compound Class/Derivative | Receptor Target | Observed Activity | Potential Application |

|---|---|---|---|

| 2-substituted 4,5-dihydro-1H-imidazole | α2-adrenoreceptor | Antagonist | Antidepressant nih.gov |

| Imidazoline derivatives | I₁-Imidazoline Receptor | Agonist | Antihypertensive kup.at |

| Metrazoline | I₂-Imidazoline Receptor | High-affinity ligand | Neurodegenerative Disorders nih.gov |

| Pyridine hydrazide derivatives | Neuropeptide Y Y5 Receptor | Antagonist | Anti-Obesity mdpi.com |

| Imidazo[4,5-c]pyridine (Bamaluzole) | GABAᴀ Receptor | Agonist | Anticonvulsant nih.gov |

| Avermectin-imidazo[1,2-a]pyridine hybrids | GABAᴀ Receptor | Positive Allosteric Modulator | Neurological Disorders nih.gov |

The structural similarity of the imidazopyridine core to purines makes it an effective scaffold for designing inhibitors of various enzymes, particularly kinases. nih.gov

Aurora-A Kinase: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to cancer. A number of derivatives based on the fused imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases. researchgate.net For example, one such derivative demonstrated IC₅₀ values of 0.042 µM, 0.198 µM, and 0.227 µM for Aurora-A, -B, and -C, respectively.

Glucosamine-6-phosphate synthase: This enzyme is crucial for the synthesis of the fungal cell wall and is considered a promising target for novel antifungal agents. nih.gov Research has indicated that derivatives of imidazo[4,5-c]pyridine show potential as inhibitors of glucosamine-6-phosphate synthase, presenting a pathway for developing new treatments for fungal infections. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1): PARP enzymes are involved in DNA repair, and their inhibition is a validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). While much of the research has focused on benzimidazole (B57391) carboxamide derivatives as potent PARP-1 and PARP-2 inhibitors, the bioisosteric relationship between the benzimidazole and imidazopyridine scaffolds suggests that the latter could also serve as a template for PARP inhibitors. nih.govresearchgate.netacs.org For instance, certain benzimidazole-based inhibitors show IC₅₀ values against PARP-1 and PARP-2 in the low nanomolar range. nih.gov

Interactive Table: Enzyme Inhibition Data for Imidazopyridine and Related Derivatives

| Compound Class/Derivative | Enzyme Target | Activity (IC₅₀) | Potential Application |

|---|---|---|---|

| Imidazo[4,5-b]pyridine derivative | Aurora-A Kinase | 0.042 µM | Anticancer |

| Imidazo[4,5-b]pyridine derivative | Aurora-B Kinase | 0.198 µM | Anticancer |

| Imidazo[4,5-b]pyridine derivative | CDK9 | 0.63-1.32 µM | Anticancer nih.gov |

| Imidazo[4,5-c]pyridine derivatives | Glucosamine-6-phosphate synthase | Inhibitor | Antifungal nih.gov |

| Benzimidazole carboxamide derivative | PARP-1 | ~4 nM | Anticancer nih.gov |

| Benzimidazole carboxamide derivative | PARP-2 | ~4 nM | Anticancer nih.gov |

Therapeutic Applications and Potential

The diverse biological activities of this compound and its analogues translate into a wide range of potential therapeutic applications, from cardiovascular diseases to neurological disorders and infections.

The imidazoline scaffold is historically associated with cardiovascular effects. Imidazoline derivatives are noted for their antihypertensive properties, primarily through their interaction with central I₁-imidazoline receptors, which reduces sympathetic outflow. researchgate.netkup.at Furthermore, certain imidazo[4,5-b]pyridine derivatives, such as sulmazole, exhibit positive inotropic (myocardial contractility enhancement) and vasodilator activities. The mechanism for this action often involves the selective inhibition of cardiac phosphodiesterase III. Other research has shown that imidazo[4,5-b]pyridine derivatives can act as antagonists of the angiotensin II AT₁ receptor, a key target in the management of hypertension. nih.govresearchgate.net

The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them promising candidates for treating neurological and psychiatric conditions.

Antidepressant Activity: A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified as potential antidepressants. nih.gov Their mechanism is proposed to be a unique combination of α₂-adrenoreceptor antagonism and selective serotonin (B10506) reuptake inhibition (SSRI). nih.gov

Neurodegenerative Disorders and Cognition: The imidazopyridine scaffold is being actively investigated for its potential in treating neurodegenerative diseases. nih.gov Derivatives have been developed as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a target implicated in the pathology of Alzheimer's disease and other forms of dementia. google.comwipo.int Additionally, interaction with GABAᴀ receptors, particularly the α5 subtype, is a strategy being pursued for developing cognition-enhancing drugs. mdpi.com Other imidazo[4,5-b]pyridine derivatives have been discovered as potent inhibitors of BET proteins, which are involved in neuroinflammation and may be useful for managing neuropathic pain. acs.org

The development of resistance to existing antimicrobial agents has spurred the search for new classes of drugs. The imidazo[4,5-b]pyridine core has emerged as a promising scaffold for this purpose. nih.gov Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain amidino-substituted imidazo[4,5-b]pyridines displayed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. mdpi.com The antifungal potential of this class of compounds is linked to the inhibition of essential fungal enzymes like glucosamine-6-phosphate synthase. nih.gov

Antimicrobial Activity

Antibacterial Activity

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated notable antibacterial properties. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

In one study, novel 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their antimicrobial activity. Among the synthesized compounds, derivatives 3b and 3k showed prominent antibacterial activity. researchgate.net Another investigation into imidazo[4,5-b]pyridine derivatives found that Gram-positive bacteria, such as Bacillus cereus, were more sensitive to the compounds compared to Gram-negative bacteria like Escherichia coli, which showed greater resistance. nih.gov

The antibacterial potential of these compounds is often linked to their ability to interact with key bacterial enzymes. For instance, molecular docking studies have suggested that imidazo[4,5-b]pyridine analogs can adopt numerous important interactions with the amino acids of the dihydrofolate reductase (DHFR) enzyme, a crucial target in antibacterial therapy. nih.gov

Research has also explored a variety of substituted 1H-Imidazo[4,5-b]pyridine derivatives against a panel of bacteria, including Staphylococcus aureus, Bacillus cereus, Micrococcus luteus, and Escherichia coli, with some of the tested compounds proving to be toxic to the bacteria. researchgate.net A newly synthesized imidazole (B134444) derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid , also exhibited broad-spectrum antibacterial activity, with Gram-positive bacteria being the most susceptible. researchgate.net

Table 1: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine analogs (e.g., 2 and 4) | Bacillus cereus (Gram-positive) | Sensitive | nih.gov |

| Imidazo[4,5-b]pyridine analogs (e.g., 2 and 4) | Escherichia coli (Gram-negative) | Resistant | nih.gov |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3b, 3k) | Not specified | Prominent antibacterial activity | researchgate.net |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Gram-positive and Gram-negative bacteria | Good antibacterial effect, especially against Gram-positive bacteria | researchgate.net |

Antifungal Activity

The imidazole ring is a well-established pharmacophore in many antifungal drugs, and its incorporation into pyridine-containing structures has yielded compounds with significant antifungal potential.

Derivatives such as (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanones have shown moderate activity against various Candida species, including C. parapsilosis, C. pseudotropicalis, and C. glabrata. nih.gov In another study, a synthesized 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivative, compound 3f , exhibited both antibacterial and antifungal properties. researchgate.net

The fungicidal activity of hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole has also been investigated, with some derivatives showing significant activity against a range of plant pathogenic fungi. researchgate.net Specifically, compounds 4f and 4q (1,2,4-Oxadiazole derivatives) were effective against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com Compound 4f was found to be more effective than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. mdpi.com

Table 2: Antifungal Activity of Pyridine-Imidazole and Related Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity (EC50/MIC) | Reference |

|---|---|---|---|

| (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanones | Candida parapsilosis, C. pseudotropicalis, C. glabrata | Moderate activity | nih.gov |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3f) | Not specified | Antifungal activity noted | researchgate.net |

| 1,2,4-Oxadiazole derivative 4f | Rhizoctonia solani | EC50: 12.68 μg/mL | mdpi.com |

| Fusarium graminearum | EC50: 29.97 μg/mL | ||

| Exserohilum turcicum | EC50: 29.14 μg/mL | ||

| Colletotrichum capsica | EC50: 8.81 μg/mL | ||

| 1,2,4-Oxadiazole derivative 4q | Rhizoctonia solani | EC50: 38.88 μg/mL | mdpi.com |

| Fusarium graminearum | EC50: 149.26 μg/mL | ||

| Exserohilum turcicum | EC50: 228.99 μg/mL | ||

| Colletotrichum capsica | EC50: 41.67 μg/mL |

Antiparasitic Activity (e.g., Anti-leishmanial)

Imidazole derivatives have shown promise as antiparasitic agents. Research indicates that these compounds can restrict parasite growth in a dose-dependent manner. nih.govresearchgate.net The mechanism of action for their antiparasitic effects appears to involve the induction of oxidative stress within the parasite. nih.govresearchgate.net

Studies on imidazole-based compounds have demonstrated growth inhibitory efficacy against parasites, which was significantly diminished in the presence of an antioxidant. nih.govresearchgate.net This suggests that the generation of reactive oxygen species is a key component of their antiparasitic action. Further investigation has shown that treatment with these imidazole derivatives leads to an elevated level of reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.govresearchgate.net

In the context of malaria, dihydroquinazolinone derivatives that incorporate a pyridine ring have been optimized as orally efficacious antimalarials that target the Plasmodium falciparum ATP4 (PfATP4) protein. acs.org While not direct this compound compounds, this research highlights the utility of the pyridine moiety in designing novel antiparasitic agents.

Antiviral Activity (e.g., Anti-HIV, SARS-CoV-2)

The pyridine nucleus is a privileged structure found in compounds with a wide array of therapeutic properties, including antiviral activity. mdpi.com The search for new antiviral agents has been a major focus, particularly in light of global health threats like HIV and SARS-CoV-2. mdpi.comnih.gov

A series of Imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against Human Immunodeficiency Virus type-1 (HIV-1) and type-2 (HIV-2). rsc.org One compound, 4a , displayed notable activity with EC50 values of 82.02 µg/mL against HIV-1 and 47.72 µg/mL against HIV-2 in MT-4 cells. rsc.org Molecular docking studies suggested that these compounds interact with the HIV-1 reverse transcriptase enzyme. rsc.org

In the context of the COVID-19 pandemic, research has also explored pyridine derivatives for activity against SARS-CoV-2. mdpi.comnih.gov One study on epoxybenzooxocino[4,3-b]pyridine derivatives found that a derivative with a 3,4-dihydroquinoxalin-2-one side group demonstrated antiviral activity against SARS-CoV-2, with a half-maximal effective concentration (EC50) of 2.23 µg/µL, which is considered within a pharmacologically achievable range. nih.gov

Table 3: Antiviral Activity of Pyridine-Imidazole Derivatives

| Compound/Derivative | Virus | Observed Activity (EC50) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-Schiff base (4a) | HIV-1 | 82.02 µg/mL | rsc.org |

| HIV-2 | 47.72 µg/mL | ||

| Epoxybenzooxocino[4,3-b]pyridine derivative | SARS-CoV-2 | 2.23 µg/µL | nih.gov |

Antitubercular Activity

Tuberculosis remains a significant global health issue, and the imidazopyridine scaffold has been identified as a promising starting point for the development of new antitubercular drugs. rsc.org Several derivatives of imidazo[1,2-a]pyridine have shown significant activity against multidrug-resistant TB (MDR-TB). rsc.org

A study focused on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives identified four potent analogues (5c, 5g, 5i, 5u ) with Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis (H37Rv) ranging from 0.5 to 0.8 µmol/L. nih.gov Computational studies suggested that these compounds may act as inhibitors of the DprE1 enzyme, a key target in tuberculosis treatment. nih.gov

Furthermore, research into 2-pyrazolylpyrimidinones showed that replacing the pyrazole (B372694) ring with an imidazole ring (compound 18 ) led to a considerable loss of antitubercular potency, highlighting the specific structural requirements for activity within this class of compounds. nih.gov However, other studies on 1,2,4-triazole (B32235) derivatives have identified compounds with potent anti-TB activity. For instance, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) showed promising activity against both H37Rv (MIC: 5.5 µg/mL) and MDR strains of M. tuberculosis (MIC: 11 µg/mL). mdpi.com

Table 4: Antitubercular Activity of Imidazopyridine and Related Derivatives

| Compound/Derivative | Target Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5c) | M. tuberculosis (H37Rv) | 0.6 µmol/L | nih.gov |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5g) | M. tuberculosis (H37Rv) | 0.5 µmol/L | |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5i) | M. tuberculosis (H37Rv) | 0.8 µmol/L | |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine (5u) | M. tuberculosis (H37Rv) | 0.7 µmol/L | |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | M. tuberculosis (H37Rv) | 5.5 µg/mL | mdpi.com |

| MDR M. tuberculosis | 11 µg/mL |

Anti-inflammatory and Immunomodulatory Effects

The pyridine and imidazole heterocyclic systems are present in many compounds with anti-inflammatory properties. mdpi.comnih.gov Research into a novel 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester , revealed potent in vitro anti-inflammatory activity. nih.gov An egg albumin denaturation assay, used to assess anti-inflammatory effects, showed that this compound caused a significant inhibition of protein denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL. nih.gov This was comparable to the standard anti-inflammatory drug, Aspirin, which showed 81.3% inhibition under the same conditions. nih.gov Protein denaturation is implicated in the inflammatory processes of conditions like rheumatoid arthritis. nih.gov

Anticancer / Antiproliferative Activity

The development of novel anticancer agents is a critical area of medicinal chemistry, and imidazole-pyridine hybrid molecules have emerged as a promising class of compounds. nih.govijpca.org

A study on 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives found that alkyl substitution at the first position of the imidazole ring plays a central role in the anticancer effect against the BT474 breast cancer cell line. nih.gov Increasing the alkyl chain length up to eight carbons significantly improved cytotoxicity, while further increases in chain length reduced the anticancer activity. nih.gov

Similarly, novel Imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7 ) were investigated for their anticancer activities against the HCC1937 breast cancer cell line. nih.gov The findings showed that compounds IP-5 and IP-7 significantly decreased the survival rate of these cancer cells. nih.gov Further investigation into the mechanism of action of IP-5 suggested that it induces cell cycle arrest at the G0/G1 and G2/M phases and promotes apoptosis. nih.gov

Other research on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives identified compounds 3h and 3j as having prominent anticancer activity against both MCF-7 and BT-474 breast cancer cell lines. researchgate.net A separate study on 1,2,4-triazole-pyridine hybrid derivatives found them to have moderate to potent anticancer activities against murine melanoma (B16F10) cell lines, with IC50 values ranging from 41.12µM to 61.11µM. ijpca.org

Table 5: Anticancer/Antiproliferative Activity of Pyridine-Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |

|---|---|---|---|

| 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives (with C1-C8 alkyl chains) | BT474 (Breast) | IC50: 35.56 ± 1.02–45.82 ± 1.32 μM | nih.gov |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | Reduced cell survival by >94.0% at 500µM | nih.gov |

| Imidazo[1,2-a]pyridine (IP-7) | HCC1937 (Breast) | Reduced cell survival by >67.0% at 500µM | nih.gov |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3h, 3j) | MCF-7 (Breast) | Prominent anticancer activity | researchgate.net |

| BT-474 (Breast) | |||

| 1,2,4-triazole-pyridine hybrid derivatives (TP1-TP7) | B16F10 (Murine Melanoma) | IC50: 41.12µM to 61.11µM | ijpca.org |

Antihyperglycemic and Antihypercholesterolemic Properties

Derivatives of imidazoline are recognized for their significant pharmacological activities, including antihyperglycemic and antihypercholesterolemic properties. researchgate.net The therapeutic potential of this class of compounds in managing metabolic disorders has been explored through various studies. Research indicates that the lipid-lowering actions of certain imidazoline agents are linked to their activity at I1-imidazoline receptors (I1R). researchgate.net

In studies on experimental models of metabolic syndrome, I1R agonists have demonstrated the ability to correct hyperlipidemia. researchgate.net For instance, the selective I1R agonists moxonidine (B1115) and rilmenidine were found to rapidly reduce plasma triglyceride levels by approximately 20-21% and cholesterol by 27-29% in spontaneously hypertensive obese rats. researchgate.net Further investigation suggested that these effects are mediated by I1R, not alpha2-adrenergic receptors, with a primary site of action likely being the liver, where the compounds inhibit triglyceride synthesis and secretion. researchgate.net Similarly, a newer pyrroline (B1223166) compound selective for I1-imidazoline receptors, LNP599, was shown to improve glucose and lipid profiles in rats with high-fat diet-induced metabolic syndrome. nih.gov

The antihyperglycemic effects are also prominent. The derivative 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate, known as DG-5128, effectively lowered fasting blood glucose in multiple animal species at oral doses ranging from 5 to 25 mg/kg and suppressed hyperglycemia following a glucose load. nih.gov The mechanism for this glucose-lowering effect is often associated with the potentiation of glucose-induced insulin (B600854) secretion from pancreatic β-cells. diabetesjournals.orgresearchgate.net A key advantage of this glucose-dependent action is the negligible risk of inducing hypoglycemia, a common side effect of other classes of antidiabetic drugs like sulfonylureas. diabetesjournals.org The novel imidazoline compound BL11282, for example, stimulates insulin secretion only when glucose concentrations are elevated above basal levels. diabetesjournals.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of imidazoline derivatives that are essential for their biological activity. A consistent finding across multiple studies is the critical importance of the unsubstituted 4,5-dihydro-1H-imidazol-2-yl moiety for potent antihyperglycemic effects. psu.edu Research has demonstrated that replacing the imidazoline ring with other isosteric heterocycles, such as imidazole, oxazoline, or tetrahydropyrimidine, results in a significant decrease or complete loss of activity. psu.edunih.gov

This principle was clearly illustrated in a comparative study of the imidazoline efaroxan (B1214185) and its imidazole analogue, KU14R. nih.gov While both compounds were capable of blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells, only efaroxan, with its intact imidazoline ring, produced a strong insulinotropic effect. nih.gov The imidazole analogue, KU14R, was virtually ineffective at stimulating insulin secretion, confirming that the imidazoline structure itself is a decisive feature for this specific biological action, independent of KATP channel blockade alone. nih.gov

While the imidazoline ring is a primary pharmacophore, substitutions on the attached aromatic ring also modulate activity. General SAR principles for pyridine derivatives suggest that the presence and positioning of certain functional groups can enhance biological effects. nih.gov For instance, groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can increase antiproliferative activity, whereas the introduction of bulky groups or halogen atoms may have the opposite effect. nih.gov In a series of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives studied for antihypertensive effects, the most active compounds were those with high affinities for I2 imidazoline and α2-adrenergic receptors, linking specific receptor interactions to in vivo outcomes. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological effects of this compound and its analogues have been substantiated through extensive in vitro and in vivo evaluations.

In vivo studies have confirmed the antihyperglycemic and lipid-lowering effects in various animal models. The derivative DG-5128, when administered orally to mice, rats, dogs, and monkeys, effectively reduced fasting blood glucose levels. nih.gov It also demonstrated efficacy in suppressing hyperglycemia in glucose tolerance tests and was notably effective in a tolbutamide-resistant diabetic mouse model. nih.gov The imidazoline compound BL11282, evaluated in anesthetized rats, did not alter basal glucose levels but significantly enhanced insulin release when co-administered with glucose, highlighting its glucose-dependent mechanism. diabetesjournals.org In a model of metabolic syndrome induced by a high-fat diet, long-term oral administration of the I1-imidazoline receptor agonist LNP599 led to significant reductions in blood pressure and heart rate, alongside improvements in both glucose and lipid profiles. nih.gov

In vitro experiments have provided deeper insights into the cellular mechanisms of action. Using isolated pancreatic islets from mice, studies showed that the imidazoline efaroxan strongly potentiated insulin secretion in the presence of high glucose (10 mmol/L), an effect not observed with its imidazole analogue KU14R. nih.gov Further investigation at the cellular level revealed that both compounds could block KATP channels and depolarize the β-cell membrane, but the imidazoline compound was more efficient at raising cytosolic calcium concentrations, which is critical for insulin exocytosis. nih.gov Radioligand binding assays are a standard in vitro technique used to determine the affinity of these compounds for various receptors. Such assays were used to evaluate a series of 2-(imidazolinyl)benzoxazine derivatives for their binding to I1 and I2 imidazoline binding sites, as well as α1- and α2-adrenergic receptors, allowing for correlation between receptor affinity and physiological effects. nih.gov

Ligand-Protein Interactions and Binding Affinity

The pharmacological effects of this compound and related compounds are rooted in their specific interactions with protein targets. The primary targets associated with their metabolic effects are imidazoline receptors, particularly the I1 and I2 subtypes. researchgate.netnih.gov Some evidence suggests that one mechanism for insulin secretion involves imidazoline compounds binding to a site on the Kir6.2 subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. researchgate.net

Molecular docking studies have been instrumental in elucidating the binding modes of these ligands. For imidazo[4,5-b]pyridine-based inhibitors, a common feature is the formation of hydrogen-bonding interactions between the pyridine-imidazole scaffold and key amino acid residues in the protein's hinge region, such as the backbone of Leucine 398 (L398) in the PAK4 protein. nih.gov The crystal structure of the parent compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, reveals a nearly planar molecule where the pyridine and imidazoline rings are slightly twisted relative to each other. researchgate.netnih.gov The structure is stabilized in the solid state by intermolecular N-H···N hydrogen bonds, which form one-dimensional chains, as well as C-H···π and π–π stacking interactions. researchgate.net These intrinsic structural features are fundamental to how the molecule can orient itself within a protein's binding pocket.

Binding affinity, a measure of the strength of the ligand-protein interaction, is a key determinant of a compound's potency. High-affinity ligands have been developed through targeted chemical modifications. For example, by employing conformational restrictions, the compounds tracizoline (B1236551) and benazoline were developed as I2-imidazoline receptor ligands with very high affinity (pKi values of 8.74 and 9.07, respectively) and exceptional selectivity over adrenergic receptors. nih.gov This demonstrates that subtle structural changes can dramatically enhance both binding strength and target specificity.

Advanced Research Directions and Future Perspectives

Development of Novel Derivatives and Analogs with Enhanced Activity and Selectivity

The core structure of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine is a versatile platform for the development of new therapeutic agents. Researchers are actively synthesizing novel derivatives and analogs to enhance biological activity and selectivity.

Strategies often involve the modification of the pyridine (B92270) or imidazoline (B1206853) rings, or the introduction of various substituents. For instance, the synthesis of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives has yielded compounds with promising antimicrobial activity. nih.gov In one study, alkylation of these core structures resulted in N-regioisomers, with compounds 2g, 2h, 4a, and 4b demonstrating the lowest minimum inhibitory concentration (MIC) values of 4-8 µg/mL against various bacteria and fungi. nih.gov

Another approach involves fusing the imidazole (B134444) ring with a pyridine ring to create imidazo[4,5-b]pyridine skeletons. The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with different halogenated derivatives has led to the isolation of various regioisomers with potential antibacterial properties. mdpi.com Similarly, both microwave-assisted and conventional synthesis methods have been employed to create new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, some of which have shown significant anticancer and antimicrobial activities.

Furthermore, novel derivatives of 4-pyridine carboxylic acid hydrazide have been synthesized by treating it with substituted arylsulphonyl and benzoyl chlorides, leading to compounds with notable effects on motor activity in preliminary screenings. nih.gov The development of phthalazine (B143731) derivatives incorporating a 4,5-dihydro-1H-imidazole ring has also been explored, resulting in compounds that serve as ligands for metal complexes with potential antitumor activity. mdpi.comhelsinki.firesearchgate.net

Table 1: Examples of this compound Derivatives and Their Activities

| Compound/Derivative Class | Modification | Observed Activity | Reference |

|---|---|---|---|

| 2-(Substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridines | Alkylation with 4-chlorobenzyl and/or butyl bromide | Promising antimicrobial activity, with MIC values as low as 4-8 µg/mL | nih.gov |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivatives | Alkylation with various halogenated derivatives | Potential antibacterial activity against Gram-positive and Gram-negative bacteria | mdpi.com |

| 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives | Introduction of various substituents | Prominent anticancer and antimicrobial activities | |

| 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives | Incorporation of a phthalazine ring at the C2 position of 4,5-dihydro-1H-imidazole | Serve as ligands for creating metal complexes with antitumor activity | mdpi.comhelsinki.firesearchgate.net |

Targeting Specific Receptor Subtypes

A key area of research is the design of derivatives that selectively target specific receptor subtypes, which can lead to more effective therapies with fewer side effects. The imidazoline ring is a well-known pharmacophore for imidazoline and adrenergic receptors.

A study focused on 2-(4,5-dihydro-1H-imidazol-2-yl)indazole (indazim) derivatives demonstrated the potential for high selectivity. nih.gov By introducing various substituents to the indazole ring, researchers were able to modulate the binding affinity for I(2) imidazoline receptors versus α(2)-adrenergic receptors. nih.gov Notably, the compound 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole exhibited a remarkable 3076-fold greater affinity for I(2) imidazoline receptors compared to α(2)-adrenergic receptors. nih.gov This high degree of selectivity makes it a valuable pharmacological tool for studying the specific functions of I(2) imidazoline receptors. nih.gov

This success in achieving receptor subtype selectivity highlights a promising path forward for the development of more targeted therapeutics based on the this compound scaffold.

Computational Drug Design and Virtual Screening

Computational methods are increasingly integral to modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new molecules. Virtual screening and computational studies have been applied to derivatives related to this compound to identify promising new drug candidates.

For example, a collaborative virtual screening effort was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov This in silico approach allowed for the rapid expansion of the chemical series, improving both the antiparasitic activity and the selectivity index. nih.gov

Density Functional Theory (DFT) calculations have also been employed to understand the coordination chemistry of imidazo[4,5-b]pyridine derivatives. mdpi.com These studies provide insights into the electronic structures and stabilities of metal-ligand complexes, identifying the imidazole nitrogen as the primary binding site and showing how substituents can modulate binding strength. mdpi.com